![molecular formula C24H23N3O8 B3975077 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide, commonly known as DMAN, is a chemical compound that has gained significant attention in the field of scientific research. DMAN is a derivative of 2,5-dimethoxyphenethylamine, a compound found in several plants and animals. The chemical structure of DMAN makes it a potential candidate for various scientific applications, including drug development and biochemical research.
Mechanism of Action
The mechanism of action of DMAN is not fully understood. However, studies have suggested that DMAN may act by inhibiting various enzymes and proteins involved in cancer cell growth and viral replication. DMAN has also been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects
DMAN has several biochemical and physiological effects. Studies have shown that DMAN can induce oxidative stress, which can lead to the death of cancer cells. DMAN has also been found to inhibit the activity of various enzymes involved in cancer cell growth and viral replication. Additionally, DMAN has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMAN has several advantages as a research tool. It is a potent compound that can be used in small quantities, making it cost-effective. DMAN is also stable and can be stored for long periods without degradation. However, DMAN has some limitations. It is a complex compound that requires expertise in organic chemistry for its synthesis. DMAN is also toxic and requires careful handling in the laboratory.
Future Directions
There are several future directions for research on DMAN. One potential direction is the development of DMAN-based drugs for the treatment of cancer and viral infections. Another direction is the study of the mechanism of action of DMAN to better understand its potential therapeutic properties. Additionally, research can be conducted to explore the use of DMAN in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, DMAN is a chemical compound that has significant potential in scientific research. Its potential therapeutic properties make it a promising candidate for drug development. The synthesis of DMAN is a complex process that requires expertise in organic chemistry. DMAN has several advantages as a research tool, including its stability and cost-effectiveness. However, DMAN is toxic and requires careful handling in the laboratory. There are several future directions for research on DMAN, including drug development and the study of its mechanism of action.
Scientific Research Applications
DMAN has been extensively studied for its potential applications in scientific research. One of the primary applications of DMAN is in drug development. DMAN has been found to have potential therapeutic properties, including anticancer and antiviral activities. Several studies have shown that DMAN can inhibit the growth of cancer cells and prevent the replication of viruses.
properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O8/c1-32-19-12-17(20(33-2)11-16(19)25-23(28)14-8-6-5-7-9-14)26-24(29)15-10-21(34-3)22(35-4)13-18(15)27(30)31/h5-13H,1-4H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDIOQONNSYACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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